4,5-Diamino-2-(trifluoromethyl)benzonitrile physical properties
4,5-Diamino-2-(trifluoromethyl)benzonitrile physical properties
This technical guide details the physical properties, synthesis logic, and characterization protocols for 4,5-Diamino-2-(trifluoromethyl)benzonitrile (CAS 882978-62-3).
Physical Characterization, Synthesis, and Analytical Profiling
Core Identity & Significance
4,5-Diamino-2-(trifluoromethyl)benzonitrile is a highly specialized fluorinated aniline intermediate. It serves as a critical scaffold in the synthesis of benzimidazole-based Selective Androgen Receptor Modulators (SARMs) and novel oncology therapeutics (e.g., breast cancer inhibitors). Its vicinal diamine motif allows for rapid cyclization with aldehydes or carboxylic acids to form heterocyclic cores, while the trifluoromethyl (
| Property | Data |
| CAS Number | 882978-62-3 |
| IUPAC Name | 4,5-Diamino-2-(trifluoromethyl)benzenecarbonitrile |
| Molecular Formula | |
| Molecular Weight | 201.15 g/mol |
| Appearance | Off-white to tan powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | >145°C (Typical range for diamino-benzonitriles; specific batch data required) |
| pKa (Calc) | ~2.5–3.5 (Aniline nitrogens) |
Synthesis & Process Chemistry
The synthesis of this compound typically proceeds from 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6). The transformation requires the introduction of a second amino group at the C5 position, usually via a nitration-reduction sequence. This process must be carefully controlled to prevent hydrolysis of the nitrile group.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Synthetic route from the mono-amino precursor to the target vicinal diamine.
Process Insights:
-
Regioselectivity: The
group at C4 is an ortho,para-director, but the para position is blocked by the nitrile. The and groups are electron-withdrawing meta-directors. The combined directing effects favor nitration at the C5 position (ortho to the amine, meta to the nitrile). -
Safety Critical: Nitration of electron-deficient rings often requires forcing conditions (mixed acid), but the presence of the amino group activates the ring. Acetyl protection of the amine (forming an acetanilide) may be required to prevent oxidation, followed by deprotection after reduction.
Spectroscopic Identification
Accurate identification relies on distinguishing the target from its mono-amino precursor and regioisomers.
Nuclear Magnetic Resonance (NMR) Profile
The symmetry of the molecule is broken, leading to distinct signals.
-
NMR (400 MHz, DMSO-
):-
~7.0–7.8 ppm: Two distinct aromatic singlets.[1]
-
H-6: Located between the
and groups. -
H-3: Located between the
and groups. -
Note: Unlike the mono-amine, there is no coupling between aromatic protons (singlets).
-
-
~5.0–6.0 ppm: Two broad singlets corresponding to the two non-equivalent
groups (4H total).
-
~7.0–7.8 ppm: Two distinct aromatic singlets.[1]
-
NMR:
-
~-62 ppm: Single sharp peak corresponding to the
group.
-
~-62 ppm: Single sharp peak corresponding to the
Infrared (IR) Spectroscopy
-
~3300–3400 cm
: Doublet/Multiplet (Primary amine N-H stretching). -
~2220 cm
: Sharp, distinct Nitrile ( ) stretch.
Experimental Protocols
Protocol A: HPLC Purity Analysis
-
Objective: Quantify purity and detect the mono-amino impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).
-
Retention Logic: The diamino target is more polar than the mono-amino precursor due to the extra hydrogen-bonding amine, so it will typically elute earlier.
Protocol B: Storage & Stability
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vial to prevent light-induced degradation.
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating the intermediate before use in drug synthesis.
References
-
ResearchGate . An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile. Retrieved from
-
ChemicalBook . 4-Amino-2-(trifluoromethyl)benzonitrile Properties and Spectra. Retrieved from
-
BioFount . Product Data: 4,5-Diamino-2-(trifluoromethyl)benzonitrile (CAS 882978-62-3). Retrieved from
